3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its therapeutic potential, particularly in oncology or infectious diseases.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family, such as gefitinib and erlotinib, which are used as cancer therapeutics.
Sulfanyl-Containing Compounds: Compounds with similar sulfanyl groups, which may have comparable chemical reactivity.
Uniqueness
The uniqueness of 3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-18(2)16-30-27(33)22-9-10-25-26(15-22)31-29(36-17-21-7-6-8-24(14-21)35-5)32(28(25)34)23-12-19(3)11-20(4)13-23/h6-15,18H,16-17H2,1-5H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMOGWXFNSXQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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